molecular formula C9H8N2O2 B160793 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone CAS No. 132338-12-6

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Cat. No. B160793
M. Wt: 176.17 g/mol
InChI Key: HYFQYGZLUXYDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic organic compound that has been widely used in scientific research. It is also known as N-oxazolone or oxazolone. The compound has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol. It is a yellow crystalline solid that is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone involves the activation of T cells in the immune system. The compound acts as a hapten and binds to proteins in the skin, forming a complex that is recognized by T cells as foreign. This leads to the activation of T cells and the production of cytokines and chemokines that mediate the inflammatory response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone are mainly related to its immunological properties. The compound induces a strong immune response in animals, leading to the production of antibodies and T cells specific to the hapten. This response can be used to study the mechanisms of immune regulation and to develop immunotherapeutic strategies.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in lab experiments include its high potency and specificity in inducing immune responses. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. These include:
1. Development of new immunotherapeutic agents based on the compound.
2. Investigation of the molecular mechanisms underlying the immune response to the compound.
3. Development of new animal models for studying immune regulation and autoimmune diseases.
4. Optimization of the synthesis and purification methods for the compound.
5. Evaluation of the potential applications of the compound in diagnostic and therapeutic settings.
In conclusion, 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a valuable tool in scientific research for studying the immune response in animals. The compound has a well-defined mechanism of action and can induce a strong immune response. Future research on the compound has the potential to lead to the development of new immunotherapeutic agents and the optimization of existing diagnostic and therapeutic strategies.

Synthesis Methods

The synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone can be achieved through the condensation reaction between 4-pyridinecarboxaldehyde and methylglyoxal. The reaction is carried out in the presence of a base catalyst such as potassium carbonate. The product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone has been extensively used in scientific research as a model antigen for studying the immune response in animals. It is used to induce contact hypersensitivity in experimental animals such as mice and rats. The compound is also used in the development of vaccines and immunotherapeutic agents.

properties

CAS RN

132338-12-6

Product Name

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one

InChI

InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12)

InChI Key

HYFQYGZLUXYDEG-UHFFFAOYSA-N

SMILES

CC1=C(OC(=O)N1)C2=CC=NC=C2

Canonical SMILES

CC1=C(OC(=O)N1)C2=CC=NC=C2

Other CAS RN

132338-12-6

synonyms

4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone
MDL 27044
MDL-27044

Origin of Product

United States

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